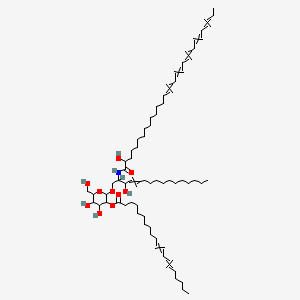

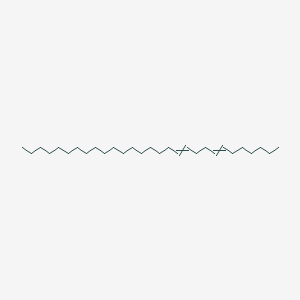

![molecular formula C24H42O4 B13384784 17-(5-hydroxypentan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol](/img/structure/B13384784.png)

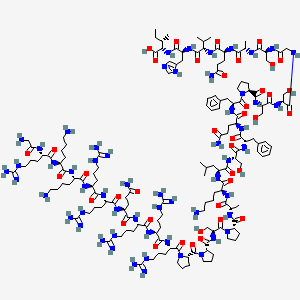

17-(5-hydroxypentan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Petromyzonol is a bile alcohol derivative found in sea lampreys (Petromyzon marinus). It plays a crucial role in the chemical communication of these ancient fish, particularly in their reproductive behaviors. Petromyzonol sulfate, a derivative of petromyzonol, is a known lamprey-specific bile acid that acts as a pheromone, guiding adult sea lampreys to spawning streams .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Petromyzonol can be synthesized through a series of biochemical reactions involving the liver of sea lampreys. The key enzyme involved in this process is petromyzonol sulfotransferase, which catalyzes the conversion of petromyzonol to petromyzonol sulfate . The reaction conditions typically involve the presence of 3’-phosphoadenylyl sulfate and 5alpha-cholan-3alpha,7alpha,12alpha,24-tetrol .

Industrial Production Methods

Industrial production of petromyzonol is not common due to its specific biological origin and the complexity of its synthesis. research laboratories can isolate and purify petromyzonol from sea lamprey liver extracts using chromatography techniques .

Analyse Des Réactions Chimiques

Types of Reactions

Petromyzonol primarily undergoes sulfation reactions, where it is converted to petromyzonol sulfate by the enzyme petromyzonol sulfotransferase . This reaction involves the transfer of a sulfur-containing group to petromyzonol.

Common Reagents and Conditions

The common reagents used in the sulfation reaction include 3’-phosphoadenylyl sulfate and 5alpha-cholan-3alpha,7alpha,12alpha,24-tetrol . The reaction conditions typically involve a pH of 8.0 and a temperature of 22°C .

Major Products

The major product formed from the sulfation of petromyzonol is petromyzonol sulfate, which acts as a pheromone in sea lampreys .

Applications De Recherche Scientifique

Petromyzonol and its derivatives have several scientific research applications:

Mécanisme D'action

Petromyzonol sulfate exerts its effects by acting as a pheromone in sea lampreys. It binds to specific olfactory receptors in the nasal epithelium of adult sea lampreys, triggering a series of neuroendocrine responses that guide them to spawning streams . The molecular targets involved in this process include olfactory receptors and downstream signaling pathways that mediate reproductive behaviors .

Comparaison Avec Des Composés Similaires

Petromyzonol is unique among bile alcohol derivatives due to its specific role in sea lamprey chemical communication. Similar compounds include:

Petromyzonamine disulfate: Another bile acid derivative found in sea lampreys, involved in chemical communication.

Petromyzosterol disulfate: A bile acid derivative that also plays a role in sea lamprey pheromone signaling.

3-keto petromyzonol sulfate: A derivative of petromyzonol sulfate that acts as a male sex pheromone in sea lampreys.

Petromyzonol sulfate is unique in its ability to elicit strong electrophysiological responses and influence the behavior of migratory lampreys .

Propriétés

IUPAC Name |

17-(5-hydroxypentan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42O4/c1-14(5-4-10-25)17-6-7-18-22-19(13-21(28)24(17,18)3)23(2)9-8-16(26)11-15(23)12-20(22)27/h14-22,25-28H,4-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMSROUVLRAQRBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCO)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

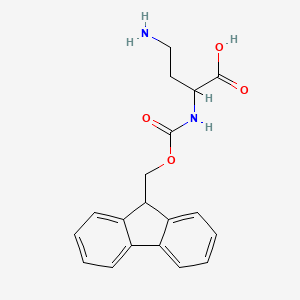

![4-(2,6-Diethylphenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;tetrafluoroborate](/img/structure/B13384751.png)

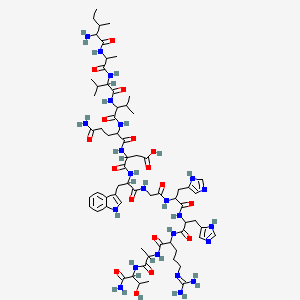

![17-hydroxy-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B13384769.png)

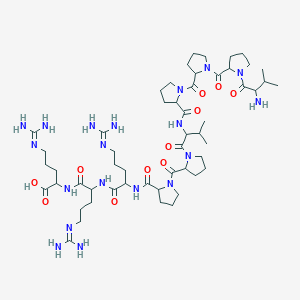

![Methyl (S)-2-(Boc-amino)-3-[(S)-2-oxo-3-piperidyl]propanoate](/img/structure/B13384771.png)

![Benzene, 1,4-bis[[4-(phenylethynyl)phenyl]ethynyl]-](/img/structure/B13384790.png)

![8-[5-(2-hydroxypropan-2-yl)pyridin-3-yl]-1-[(2S)-2-methoxypropyl]-3-methyl-1H,2H,3H-imidazo[4,5-c]quinolin-2-one](/img/structure/B13384803.png)